![molecular formula C15H22N2O4S B2651209 2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2248281-46-9](/img/structure/B2651209.png)
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C16H24N2O4S. It has a molecular weight of 340.4 g/mol . The compound is also known by other names such as “4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid” and "2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid" .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring, a thiazole ring, and a carboxylic acid group . The piperidine ring is substituted with a tert-butoxycarbonyl (BOC) group, which is a common protecting group in organic synthesis . The thiazole ring is substituted with a methyl group and a carboxylic acid group .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a molecular weight of 340.4 g/mol, a XLogP3-AA of 3.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 340.14567842 g/mol, a monoisotopic mass of 340.14567842 g/mol, a topological polar surface area of 108 Ų, a heavy atom count of 23, and a complexity of 444 .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Efficient Synthesis and PPARpan Agonism : An efficient synthesis method for producing a potent PPARpan agonist, highlighting a seven-step process that includes regioselective carbon-sulfur bond formation. This compound shows the complexity of synthesizing molecules with specific biological targets in mind, demonstrating the intricate steps involved in creating compounds with potential therapeutic effects (Guo et al., 2006).
Aurora Kinase Inhibition for Cancer Treatment : The synthesis of specific piperidine derivatives for inhibiting Aurora A kinase, suggesting their utility in cancer treatment strategies. The study showcases the chemical diversity and targeted approach in developing new therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Agents Development : The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as promising anticancer agents. This highlights the compound's role in forming scaffolds for developing new molecules with anticancer activity (Rehman et al., 2018).
Antimicrobial and Biological Activities
Synthesis of Thiazolo[3,2]pyridines with Antimicrobial Activity : Exploration of the compound's derivatives for antimicrobial applications, indicating the potential of these synthesized molecules in combating microbial infections. The study illustrates the broad application spectrum of derivatives in addressing health challenges like microbial resistance (El-Emary et al., 2005).
Antihistaminic Activities : Investigation into the antihistaminic and other biological activities of certain derivatives, further demonstrating the pharmaceutical relevance of compounds synthesized from this chemical structure. This study underlines the importance of structural modifications to enhance or diversify pharmacological activities (Arayne et al., 2017).
Propiedades
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)8-12-16-11(9-22-12)13(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFUNRJFMVBTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

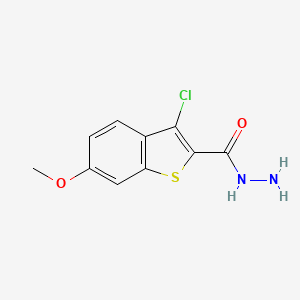
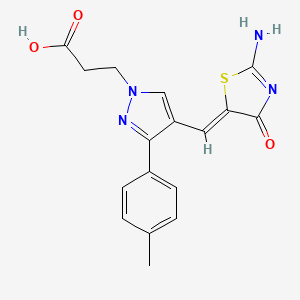
![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

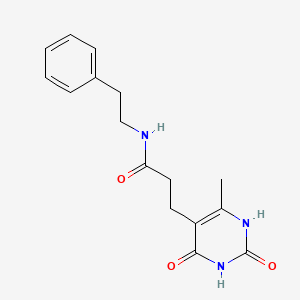
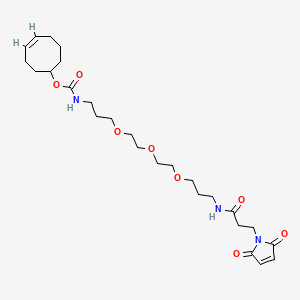
![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)

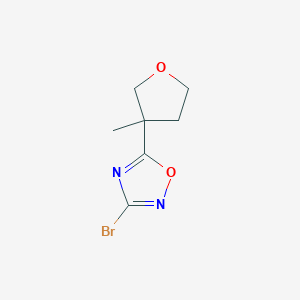

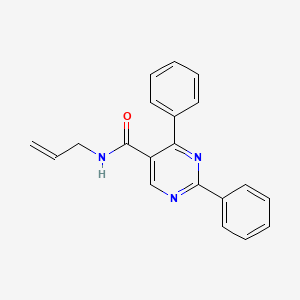
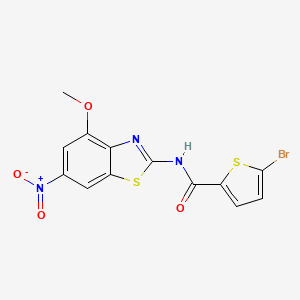
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)